2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid
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Overview
Description
2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid is a complex organic compound characterized by its intricate structure, which includes a nitrobenzyl group, a thioacetyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Thioacetylation: The addition of a thioacetyl group to the nitrobenzyl intermediate.
Amidation: The formation of an amide bond between the thioacetylated nitrobenzyl compound and a benzoyl chloride derivative.
Final Coupling: The coupling of the resulting intermediate with benzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The thioacetyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the thioacetyl group can produce sulfoxides or sulfones.
Scientific Research Applications
2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the thioacetyl group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Shares the nitrobenzyl group but lacks the thioacetyl and amide functionalities.
Thioacetic acid: Contains the thioacetyl group but lacks the aromatic and amide components.
Benzoyl chloride: A precursor in the synthesis of the compound, containing the benzoyl group.
Uniqueness
2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[3-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c27-21(14-33-13-15-8-10-18(11-9-15)26(31)32)24-17-5-3-4-16(12-17)22(28)25-20-7-2-1-6-19(20)23(29)30/h1-12H,13-14H2,(H,24,27)(H,25,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFOJUIUXZPTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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